molecular formula C12H15N3 B1587969 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine CAS No. 93906-75-3

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

Cat. No. B1587969
CAS RN: 93906-75-3
M. Wt: 201.27 g/mol
InChI Key: PCQUTABEOMKBTK-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a compound that contains an imidazole ring, which is a five-membered aromatic ring structure with nitrogen atoms at the 1 and 3 positions and carbon atoms at the 2, 4, and 5 positions . Imidazole derivatives have many applications in the fields of pharmacology and chemistry .


Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier transform infrared (FTIR) spectra of the synthesized compounds is an important evidence of this reaction .


Molecular Structure Analysis

The molecular structure of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds can be characterized by spectroscopic methods such as FTIR, proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Theoretical studies of these compounds can be carried out by density functional theory (DFT) computations .

Safety and Hazards

The safety data sheet for a similar compound, 3-(1H-Imidazol-1-yl)propanenitrile, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds could involve further exploration of their therapeutic properties. Given the diverse biological activities of imidazole derivatives, they could be potential candidates for the development of new drugs .

properties

IUPAC Name

3-imidazol-1-yl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUTABEOMKBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406747
Record name 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

CAS RN

93906-75-3
Record name 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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